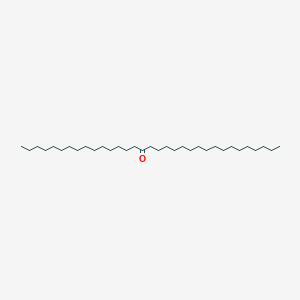
2-OxoMirabegron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-OxoMirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder (OAB) This compound is structurally related to Mirabegron and shares some of its pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-OxoMirabegron typically involves multiple steps starting from readily available precursors. One common route involves the use of ®-styrene epoxide as a chiral precursor. The synthesis includes steps such as epoxide ring opening, reductive amination, and amidation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also involves rigorous purification steps to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-OxoMirabegron undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups to hydroxyl groups under specific conditions.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-OxoMirabegron has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-3 adrenergic receptor agonists.
Biology: Investigated for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
2-OxoMirabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets include beta-3 adrenergic receptors, and the pathways involved are primarily related to smooth muscle relaxation and bladder function regulation.
Comparación Con Compuestos Similares
Mirabegron: The parent compound, used for treating overactive bladder.
Vibegron: Another beta-3 adrenergic receptor agonist with similar therapeutic applications.
Solifenacin: An antimuscarinic agent used for overactive bladder, but with a different mechanism of action
Uniqueness: 2-OxoMirabegron is unique due to the introduction of the oxo group, which may enhance its selectivity and efficacy as a beta-3 adrenergic receptor agonist. This structural modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents.
Propiedades
Fórmula molecular |
C21H22N4O3S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |
Clave InChI |
JJFKDDZCFZVISI-LJQANCHMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)






![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
